molecular formula C11H13N3O B12789418 1-Benzyl-1-(2-cyanoethyl)urea CAS No. 717-73-7

1-Benzyl-1-(2-cyanoethyl)urea

Cat. No.: B12789418
CAS No.: 717-73-7
M. Wt: 203.24 g/mol
InChI Key: RXKAMACKHPSYRK-UHFFFAOYSA-N
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Description

1-Benzyl-1-(2-cyanoethyl)urea is an organic compound with the molecular formula C11H13N3O. It is a urea derivative characterized by the presence of a benzyl group and a cyanoethyl group attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-(2-cyanoethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1-(2-cyanoethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(2-cyanoethyl)urea is not well-documented. it is likely to interact with biological molecules through its functional groups. The cyano group may participate in hydrogen bonding or nucleophilic interactions, while the urea moiety can form hydrogen bonds with various biological targets .

Comparison with Similar Compounds

    1-Benzyl-1-(2-aminoethyl)urea: A reduced form of 1-Benzyl-1-(2-cyanoethyl)urea with an amine group instead of a cyano group.

    1-Benzyl-3-(2-cyanoethyl)urea: A structural isomer with the cyanoethyl group attached to a different nitrogen atom.

    N-Benzyl-N-(2-cyanoethyl)carbamate: A related compound with a carbamate instead of a urea moiety.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Benzyl-1-(2-cyanoethyl)urea is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a benzyl group, a cyanoethyl moiety, and a urea functional group, which contribute to its diverse biological activities. The presence of the cyano group is particularly noteworthy as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values that indicate strong activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been evaluated for anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. A notable study found that this compound inhibited the proliferation of several cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. SAR studies have shown that modifications to the benzyl group or the cyanoethyl moiety can significantly alter its potency. For example:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groups on benzylIncreased anticancer activity
Variation in chain length of cyanoethylAltered antimicrobial efficacy

These insights underscore the importance of chemical structure in determining biological efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by over 90%, indicating strong antimicrobial potential .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, suggesting that the compound triggers programmed cell death pathways .

Properties

CAS No.

717-73-7

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-1-(2-cyanoethyl)urea

InChI

InChI=1S/C11H13N3O/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15)

InChI Key

RXKAMACKHPSYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)N

Origin of Product

United States

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